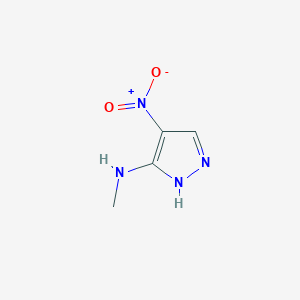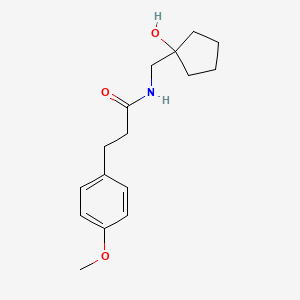![molecular formula C23H23N7O B2570194 (3,5-dimethylphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920177-32-8](/img/structure/B2570194.png)
(3,5-dimethylphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3,5-dimethylphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H23N7O and its molecular weight is 413.485. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
- Antimicrobial Properties : Certain derivatives, similar to the core structure of the compound , have shown moderate effects against bacterial and fungal species. The synthesis involves complex reactions incorporating thiazolo[3,2-a]benzimidazole moieties, leading to novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, pyrido[2,3-d]pyrimidine, pyrazolo[5,1-c]-1,2,4-triazine, and 1,2,4-triazolo[5,1-c]-1,2,4-triazine derivatives (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Antitumor and Antiviral Applications
- Anticoronavirus and Antitumoral Activity : A study on derivatives incorporating a dimethyl-1H-pyrazol-1-yl and phenylmethanone framework showed that structural variations could tune biological properties towards antiviral or antitumoral activities. Mode-of-action studies revealed that antitumoral activity was due to inhibition of tubulin polymerization (Jilloju et al., 2021).
Synthesis of Derivatives and Crystal Structure Analysis
- Crystal Structure Analysis : Studies on similar triazolo and triazine derivatives have detailed their crystal packing, which is stabilized by intermolecular hydrogen bonds. Such analysis aids in understanding the compound's physicochemical properties and potential interactions in biological systems (Dolzhenko et al., 2008).
Chemical Reactivity and Formation of Novel Compounds
- Formation of Novel Compounds : Reactivity studies involving N′-diphenylmethylene-N-phenyl-N-trimethylsilylurea with various acceptor molecules have led to the formation of novel heterocyclic compounds, showcasing the versatility of reactions that can be employed to generate structures related to the compound of interest (Matsuda, Yamamoto, & Ishii, 1976).
Biological Evaluation and DFT Calculation
- Evaluation and DFT Calculations : Novel derivatives, including phenylpyrazolo[1,5-a]pyrimidin-6-yl)methanone, have shown excellent in vitro antitumor activity against specific cell lines, along with antimicrobial and antioxidant activities. DFT calculations provide insights into the equilibrium geometry, aiding in the understanding of structure-activity relationships (Farag & Fahim, 2019).
properties
IUPAC Name |
(3,5-dimethylphenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O/c1-16-12-17(2)14-18(13-16)23(31)29-10-8-28(9-11-29)21-20-22(25-15-24-21)30(27-26-20)19-6-4-3-5-7-19/h3-7,12-15H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZCWCALRBMFPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2570113.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione](/img/structure/B2570117.png)
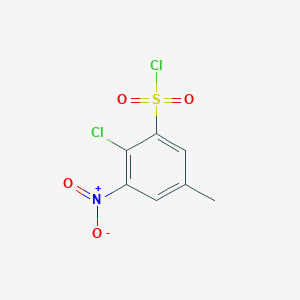
![N-isopropyl-2-((3-(2-methoxy-5-methylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2570122.png)
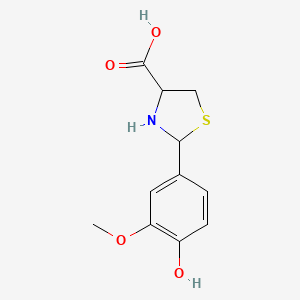
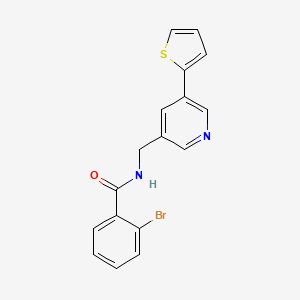
![5-Chloro-2-(4-{3-[(4-fluorophenyl)sulfonyl]propanoyl}piperazin-1-yl)-4-methyl-1,3-benzothiazole](/img/structure/B2570127.png)



